ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . This interaction often involves the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the benzyl group at the 1-position and the ethyl ester at the 3-position.
Hydroxyalkylation: The 5-position of the indole ring is functionalized with a hydroxyalkyl group through a nucleophilic substitution reaction.
Amination: The hydroxyalkyl group is further modified by introducing an amino group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: A simpler indole derivative with fewer functional groups.
1-Benzyl-2-methyl-1H-indole-3-carboxylate: Lacks the hydroxyalkyl and amino groups present in the target compound.
Uniqueness
Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-benzyl-5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-3-30-24(29)23-17(2)26(15-18-7-5-4-6-8-18)22-10-9-20(13-21(22)23)31-16-19(28)14-25-11-12-27/h4-10,13,19,25,27-28H,3,11-12,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXDHMFJRJERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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